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Cat. No.: B15586864

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the treatment of CHP134 and IMR32
neuroblastoma cell lines with the lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-23.
The provided methodologies cover cell culture, inhibitor treatment, and subsequent analysis of
cell viability and target engagement.

Introduction to Lsd1-IN-23 and Neuroblastoma

Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator that is overexpressed in
various cancers, including neuroblastoma.[1][2][3] Its inhibition has emerged as a promising
therapeutic strategy. Lsd1-IN-23 is a potent, mixed competitive/non-competitive inhibitor of
LSD1 with a reported half-maximal inhibitory concentration (IC50) of 0.58 uM. CHP134 and
IMR32 are well-characterized human neuroblastoma cell lines, with IMR32 known for its
amplification of the MYCN oncogene, a key driver in a subset of aggressive neuroblastomas.
Inhibition of LSD1 in these cells can lead to growth inhibition and is a subject of ongoing
research.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the cell lines and the inhibitor
discussed in these application notes.
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Parameter CHP134 IMR32 Lsd1-IN-23
Human Human o

Cell Type LSD1 Inhibitor
Neuroblastoma Neuroblastoma

Doubling Time ~30-58 hours ~26-50 hours

Growth Mode Adherent (loosely) Adherent

MYCN Status Non-amplified Amplified

Reported IC50 Not specified Not specified 0.58 uM

Experimental Protocols
Cell Culture of CHP134 and IMR32 Cells

1.1. Materials:
e CHP134 cells
e IMR32 cells

e CHP134 Growth Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum
(FBS) and 2 mM L-glutamine.

e IMR32 Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with
10% FBS, 2 mM L-glutamine, and 1% Non-Essential Amino Acids (NEAA).

o Phosphate Buffered Saline (PBS), sterile

e 0.05% Trypsin-EDTA (for IMR32)

o Cell culture flasks (T-75)

o 6-well, 24-well, and 96-well cell culture plates
e Incubator (37°C, 5% CO2)

1.2. Protocol for Culturing CHP134 Cells:
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Culture CHP134 cells in T-75 flasks with RPMI 1640 growth medium.
Incubate at 37°C in a humidified atmosphere with 5% CO2.

Cells are loosely adherent. For subculturing, gently dislodge cells by agitation or pipetting.
Trypsinization is typically not required.

Split confluent cultures every 2-3 days at a ratio of 1:2 to 1:10, seeding at a density of 2-4 x
10,000 cells/cm?2.

1.3. Protocol for Culturing IMR32 Cells:

Culture IMR32 cells in T-75 flasks with EMEM growth medium.

Incubate at 37°C in a humidified atmosphere with 5% CO2.

For subculturing, aspirate the medium and wash the cells with PBS.

Add 2-3 mL of 0.05% Trypsin-EDTA and incubate for 5-15 minutes until cells detach.
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

Resuspend the cell pellet in fresh medium and seed into new flasks at a density of 4 x 10"4
to 4 x 1075 cells/cmz. Split sub-confluent cultures (70-80%) 1:2 to 1:3 every 3-5 days.

Lsd1-IN-23 Treatment Protocol

2.1. Materials:

Lsd1-IN-23 powder
Dimethyl sulfoxide (DMSO), sterile

Complete growth medium (specific to the cell line)

2.2. Preparation of Lsd1-IN-23 Stock Solution:

Prepare a 10 mM stock solution of Lsd1-IN-23 in DMSO.
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 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
e Store the stock solution at -20°C.
2.3. Treatment Protocol:

e Seed CHP134 or IMR32 cells in appropriate cell culture plates (e.g., 96-well for viability
assays, 6-well for protein extraction).

o Allow the cells to adhere and grow for 24 hours.

o Prepare serial dilutions of Lsd1-IN-23 in complete growth medium from the 10 mM stock
solution. A suggested starting concentration range for a dose-response experiment is 0.1 uM
to 10 puM.

o Aspirate the old medium from the cells and replace it with the medium containing the desired
concentration of Lsd1-IN-23.

« Include a vehicle control (DMSO) at the same final concentration as the highest
concentration of Lsd1-IN-23 used.

 Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability (MTT) Assay

3.1. Materials:
e Cells treated with Lsd1-IN-23 in a 96-well plate

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., 10% SDS in 0.01 M HCI)
e Microplate reader

3.2. Protocol:
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 After the desired treatment period, add 10 pL of MTT solution to each well of the 96-well
plate.

 Incubate the plate at 37°C for 4 hours.
e Add 100 pL of solubilization solution to each well.

 Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete
solubilization of the formazan crystals.

o Measure the absorbance at a wavelength of 570 nm using a microplate reader. The
reference wavelength should be greater than 650 nm.

Western Blot for Histone H3K4 Dimethylation (H3K4me2)

4.1. Materials:

o Cells treated with Lsd1-IN-23 in 6-well plates

e Hypotonic Lysis Buffer

* 0.4 N HCI or H2SO4 for acid extraction

e Acetone

o Protein assay reagent (e.g., BCA)

o SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
o Primary antibodies (anti-H3K4me2 and anti-Histone H3)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate
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4.2. Histone Extraction Protocol (Acid Extraction):

e Harvest cells by scraping (for loosely adherent cells) or trypsinization and pellet by
centrifugation.

o Wash the cell pellet with ice-cold PBS.
e Resuspend the pellet in hypotonic lysis buffer and incubate on ice to lyse the cell membrane.
o Centrifuge to pellet the nuclei.

» Resuspend the nuclear pellet in 0.4 N HCI or H2S04 and incubate on a rotator at 4°C to
extract histones.

e Centrifuge at high speed to pellet the debris.

» Transfer the supernatant containing histones to a new tube.

o Precipitate the histones by adding acetone and incubating at -20°C overnight.
» Centrifuge to pellet the histones, wash with acetone, and air-dry the pellet.

» Resuspend the histone pellet in water.

o Determine the protein concentration using a protein assay.

4.3. Western Blot Protocol:

o Separate equal amounts of histone extracts on an SDS-PAGE gel.

o Transfer the proteins to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.
 Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.

o Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.
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+ Wash the membrane again and detect the signal using a chemiluminescent substrate.

« Strip the membrane and re-probe with an antibody against total Histone H3 as a loading
control.
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Caption: LSD1 Signaling in Neuroblastoma.
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Caption: Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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